3-[(8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid 3-[(8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1242971-50-1
VCID: VC2660219
InChI: InChI=1S/C20H22N2O4/c23-16-3-1-2-15-14-6-11(9-22(15)16)8-21(10-14)19(24)17-12-4-5-13(7-12)18(17)20(25)26/h1-5,11-14,17-18H,6-10H2,(H,25,26)
SMILES: C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=O)C4C5CC(C4C(=O)O)C=C5
Molecular Formula: C20H22N2O4
Molecular Weight: 354.4 g/mol

3-[(8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

CAS No.: 1242971-50-1

Cat. No.: VC2660219

Molecular Formula: C20H22N2O4

Molecular Weight: 354.4 g/mol

* For research use only. Not for human or veterinary use.

3-[(8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid - 1242971-50-1

Specification

CAS No. 1242971-50-1
Molecular Formula C20H22N2O4
Molecular Weight 354.4 g/mol
IUPAC Name 3-(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Standard InChI InChI=1S/C20H22N2O4/c23-16-3-1-2-15-14-6-11(9-22(15)16)8-21(10-14)19(24)17-12-4-5-13(7-12)18(17)20(25)26/h1-5,11-14,17-18H,6-10H2,(H,25,26)
Standard InChI Key GQNPTTYTFSDIEG-UHFFFAOYSA-N
SMILES C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=O)C4C5CC(C4C(=O)O)C=C5
Canonical SMILES C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=O)C4C5CC(C4C(=O)O)C=C5

Introduction

Chemical Identity and Structural Characteristics

3-[(8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a] diazocin-3(4H)-yl)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a structurally complex organic compound that combines multiple functional groups and ring systems. The molecule features a bicyclo[2.2.1]hept-5-ene-2-carboxylic acid component connected to an 8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a] diazocin-3(4H)-yl group via a carbonyl linkage. This unique structural arrangement potentially confers specific binding properties that could be valuable in medicinal chemistry applications .

The compound is registered with CAS number 1242971-50-1 and possesses a molecular formula of C20H22N2O4, corresponding to a molecular weight of 354.4 g/mol . The structure contains two nitrogen atoms and four oxygen atoms integrated within its complex framework. The bicyclo[2.2.1]hept-5-ene component is particularly noteworthy as it contains a bridged ring system with a double bond, which can serve as a reactive site for further chemical modifications .

Structural Components

The molecule can be conceptually divided into two primary structural components:

  • The bicyclo[2.2.1]hept-5-ene-2-carboxylic acid portion: This component features a bridged bicyclic system with a double bond and a carboxylic acid functional group. Similar bicyclic structures have been utilized as synthetic intermediates in pharmaceutical development .

  • The 8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a] diazocin-3(4H)-yl group: This complex heterocyclic system contains two nitrogen atoms and an oxo (ketone) group, potentially contributing to hydrogen bonding capabilities and specific receptor interactions.

These structural elements are connected through a carbonyl bridge, creating a molecule with multiple potential binding sites and conformational flexibility.

Physical and Chemical Properties

The physical and chemical properties of 3-[(8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a] diazocin-3(4H)-yl)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid are important considerations for understanding its potential applications and handling requirements. Based on available data, the compound possesses specific characteristics that influence its behavior in various chemical and biological environments .

Analytical Characterization

The analytical characterization of 3-[(8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a] diazocin-3(4H)-yl)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is crucial for confirming its identity, assessing purity, and understanding its properties. While detailed analytical data is limited in the available search results, standard techniques that would typically be employed for characterization can be discussed .

Spectroscopic Analysis

For comprehensive characterization, the following spectroscopic methods would typically be applied:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show signals for the various proton environments, including those in the bicyclic system and heterocyclic portion

    • ¹³C NMR would identify the carbon atoms, including characteristic signals for the carbonyl groups and aromatic/olefinic carbons

  • Mass Spectrometry:

    • Would confirm the molecular weight of 354.4 g/mol

    • Fragmentation patterns would provide structural confirmation

  • Infrared Spectroscopy (IR):

    • Would show characteristic absorption bands for the carbonyl groups and carboxylic acid functionality

DescriptorExpected Characteristics
Lipophilicity (LogP)Moderate to high due to the presence of multiple ring systems
Topological Polar Surface Area (TPSA)Influenced by the carboxylic acid and carbonyl groups
Number of Hydrogen Bond DonorsAt least one (carboxylic acid OH)
Number of Hydrogen Bond AcceptorsMultiple (carboxylic acid, carbonyl, and nitrogen atoms)
Rotatable BondsLimited by the rigid ring systems
3D Conformational AnalysisComplex due to the bridged bicyclic system and heterocyclic portion

These descriptors would be valuable for assessing the compound's drug-likeness and potential for absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.

Integration with Cheminformatics Databases

The compound could potentially be incorporated into consensus datasets for data-driven drug design and chemogenomics, similar to those described in recent literature . Such integration would allow researchers to:

  • Compare the compound with other bioactive molecules

  • Identify potential targets based on structural similarities

  • Predict possible biological activities

  • Guide the design of focused compound libraries for screening

Modern approaches to drug discovery increasingly rely on comprehensive compound databases that facilitate computational analyses and machine learning applications for predicting biological activities and optimizing lead compounds .

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